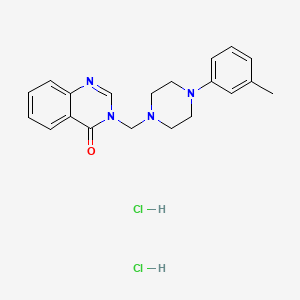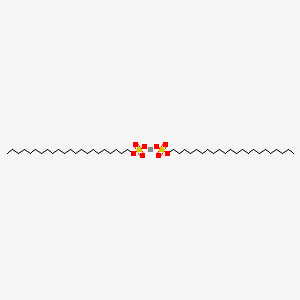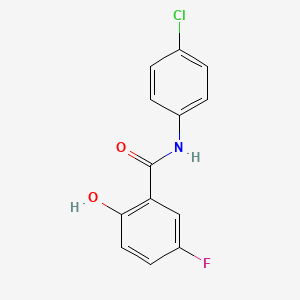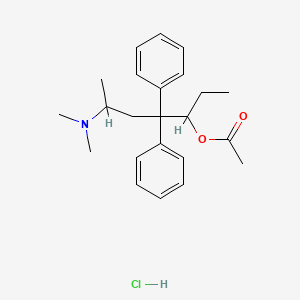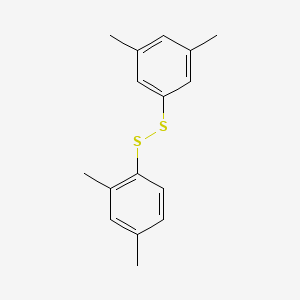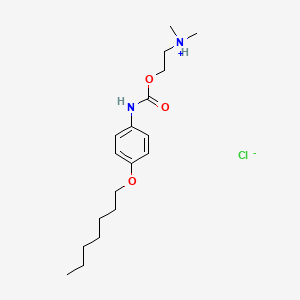
3-Methoxybutyl methacrylate
Overview
Description
3-Methoxybutyl methacrylate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.23 g/mol . It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. The compound is known for its ability to impart flexibility, durability, and resistance to environmental factors in the materials it is incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybutyl methacrylate can be synthesized through the esterification of methacrylic acid with 3-methoxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 3-methoxybutanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators like azobisisobutyronitrile (AIBN) to form homopolymers or copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 3-methoxybutanol.
Common Reagents and Conditions:
Polymerization: Free radical initiators such as AIBN, typically in solvents like 1,4-dioxane.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 3-methoxybutanol.
Scientific Research Applications
3-Methoxybutyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Incorporated into biomaterials for medical applications due to its biocompatibility.
Medicine: Utilized in drug delivery systems and medical devices.
Industry: Employed in coatings, adhesives, and sealants for its flexibility and durability.
Mechanism of Action
The mechanism of action of 3-methoxybutyl methacrylate primarily involves its polymerization to form long-chain polymers. The ester group in the compound can undergo free radical polymerization, leading to the formation of polymeric materials with desirable properties such as flexibility and resistance to environmental degradation . The molecular targets and pathways involved in its action are related to the reactivity of the methacrylate group, which can form covalent bonds with other monomers or polymers .
Comparison with Similar Compounds
Methyl Methacrylate: A widely used methacrylate ester with similar polymerization properties but different physical properties.
Butyl Methacrylate: Another methacrylate ester with a longer alkyl chain, providing different flexibility and solubility characteristics.
Uniqueness: 3-Methoxybutyl methacrylate is unique due to its methoxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific interactions with other chemical entities or materials .
Properties
IUPAC Name |
3-methoxybutyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)9(10)12-6-5-8(3)11-4/h8H,1,5-6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKKCUWIMOZYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C(=C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282089 | |
| Record name | 3-METHOXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-96-1 | |
| Record name | NSC24165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-METHOXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
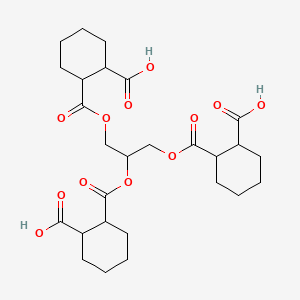
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
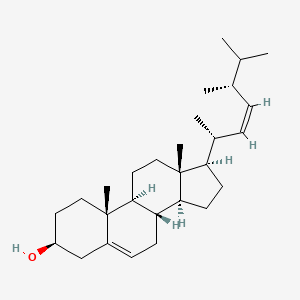
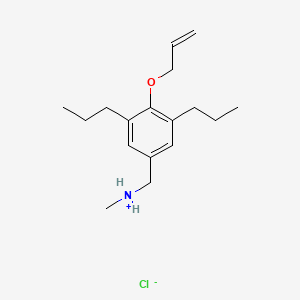
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
